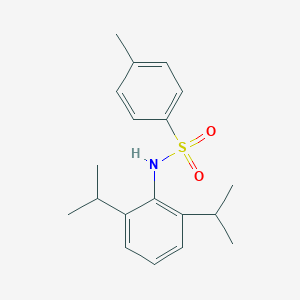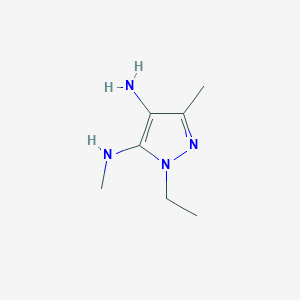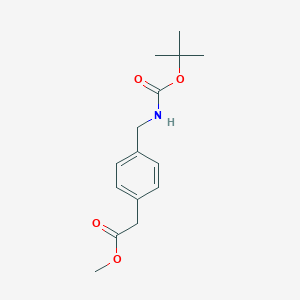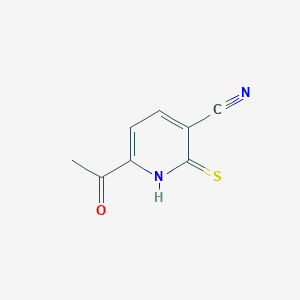
N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide, also known as DIAS, is a sulfonamide compound that has been widely used in scientific research for its various applications. This compound is a white crystalline powder with a molecular weight of 329.45 g/mol and a melting point of 172-174°C. DIAS has been synthesized by several methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide is based on its ability to inhibit the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that is involved in the regulation of acid-base balance in the body. By inhibiting the activity of carbonic anhydrase, N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide reduces the production of bicarbonate ions, which leads to a decrease in the production of protons. This, in turn, leads to a decrease in the acidity of the body fluids.
Biochemical and Physiological Effects:
N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. One of the major effects of N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide is its ability to reduce intraocular pressure. Intraocular pressure is the pressure inside the eye, which can lead to vision loss if it is too high. N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has been shown to be effective in reducing intraocular pressure, which has led to its use in the treatment of glaucoma.
N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has also been shown to have anticonvulsant activity. Anticonvulsants are drugs that are used to prevent or reduce the severity of seizures. N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has been shown to be effective in reducing the frequency and severity of seizures in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has several advantages and limitations for lab experiments. One of the major advantages of N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide is its ability to inhibit the activity of carbonic anhydrase, which has been shown to be effective in the treatment of various diseases. N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has also been shown to form stable complexes with various metals, which has led to its use as a ligand in the synthesis of metal complexes.
One of the limitations of N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide is its low solubility in water, which can make it difficult to dissolve in aqueous solutions. N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide is also sensitive to light and air, which can lead to degradation over time.
Orientations Futures
N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has several potential future directions in scientific research. One of the potential future directions is the development of new carbonic anhydrase inhibitors based on the structure of N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide. These inhibitors could be more effective and have fewer side effects than existing inhibitors.
Another potential future direction is the synthesis of new metal complexes based on the structure of N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide. These complexes could have new applications in catalysis, drug delivery, and imaging.
Conclusion:
In conclusion, N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has been widely used in scientific research for its various applications. N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has been synthesized by several methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has several advantages and limitations for lab experiments, and it has several potential future directions in scientific research.
Méthodes De Synthèse
N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has been synthesized by several methods, including the reaction of 2,6-diisopropylaniline with p-toluenesulfonyl chloride, followed by the reaction of the resulting intermediate with 4-methylbenzenesulfonyl chloride. Another method involves the reaction of 2,6-diisopropylaniline with p-toluenesulfonic acid, followed by the reaction of the resulting intermediate with 4-methylbenzenesulfonyl chloride. In both methods, the final product is obtained by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has been widely used in scientific research for its various applications. One of the major applications of N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide is as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide inhibits the activity of carbonic anhydrase, which has been shown to be effective in the treatment of glaucoma, epilepsy, and other diseases.
N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has also been used as a ligand in the synthesis of metal complexes. Metal complexes have been widely used in various fields, including catalysis, drug delivery, and imaging. N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has been shown to form stable complexes with various metals, including copper, nickel, and cobalt.
Propriétés
Numéro CAS |
163704-71-0 |
|---|---|
Nom du produit |
N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide |
Formule moléculaire |
C19H25NO2S |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
N-[2,6-di(propan-2-yl)phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H25NO2S/c1-13(2)17-7-6-8-18(14(3)4)19(17)20-23(21,22)16-11-9-15(5)10-12-16/h6-14,20H,1-5H3 |
Clé InChI |
NTOVLBOISABMRM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2C(C)C)C(C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2C(C)C)C(C)C |
Synonymes |
1-(4-TOLUENENSULFONYLAMINO)-2,6-DIISOPROPYLBENZENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[(2-furylmethyl)amino]propanoate](/img/structure/B62979.png)








![3-tert-Butylisoxazolo[5,4-c]isoxazole](/img/structure/B63002.png)



